molecular formula C6H11NO2 B1604903 4-isopropyloxazolidin-2-one CAS No. 103723-70-2

4-isopropyloxazolidin-2-one

Cat. No.: B1604903
CAS No.: 103723-70-2
M. Wt: 129.16 g/mol
InChI Key: YBUPWRYTXGAWJX-UHFFFAOYSA-N
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Description

“2-Oxazolidinone, 4-(1-methylethyl)-” is a chemical compound that belongs to the oxazolidinone class of compounds. It has the molecular formula C6H11NO2 .


Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Recent advances in the chemistry of 2-oxazolidinones emphasize their synthesis, employing different catalytic systems or catalyst-free conditions, as well as on their ring-opening transformations through decarboxylative coupling . An efficient synthesis of optically active 4-substituted 2-oxazolidinones by the ruthenium (II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones was developed .


Molecular Structure Analysis

Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .


Chemical Reactions Analysis

Oxazolidinones undergo various chemical reactions. For instance, the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Oxazolidinone, 4-(1-methylethyl)-” can be found in databases like PubChem .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

2-Oxazolidinones, including derivatives like 4-(1-methylethyl)-, have shown significant potential in the antimicrobial and antibacterial domain. They inhibit bacterial protein synthesis through a unique mechanism, making them effective against various bacterial strains. Studies have highlighted their efficacy against methicillin-susceptible and resistant Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis, among others (Zurenko et al., 1996). Further research identified specific oxazolidinone analogs with improved safety profiles and reduced side effects, like monoamine oxidase inhibition (Reck et al., 2005); (Gordeev & Yuan, 2014).

Agricultural Fungicide

In agriculture, 2-Oxazolidinone derivatives have been used as fungicides. Famoxadone, a specific oxazolidinone compound, provides effective control of pathogens in grapes, cereals, tomatoes, and potatoes (Sternberg et al., 2001).

Chiral Synthons in Chemical Synthesis

These compounds are also valuable as chiral synthons or auxiliaries in chemical synthesis. They have been used in the stereoselective synthesis of non-proteinogenic amino acids and various other organic compounds (Hintermann & Seebach, 1998); (Wee & Mcleod, 2003).

Enzymatic Synthesis

Research has explored the enzymatic synthesis of oxazolidinones, presenting novel methods for creating these compounds using more sustainable and environmentally friendly processes (Yadav & Pawar, 2014).

Applications in Protein Synthesis and CO2 Conversion

Oxazolidinones have been studied for their role in inhibiting the initiation of protein synthesis in bacteria, offering insights into new antimicrobial mechanisms (Swaney et al., 1998). Additionally, they have been considered in novel CO2 conversion strategies, demonstrating their potential in addressing environmental challenges (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-Oxazolidinone, 4-(1-methylethyl)-, like other oxazolidinones, is the bacterial ribosome . Specifically, it binds to the peptidyl transferase center of the bacterial ribosome .

Mode of Action

2-Oxazolidinone, 4-(1-methylethyl)-, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome . This prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway in bacteria. By inhibiting the formation of the 70S initiation complex, it prevents the translation of mRNA into protein, disrupting the normal functioning of the bacteria .

Pharmacokinetics

Oxazolidinones, the class of antimicrobials to which 2-Oxazolidinone, 4-(1-methylethyl)- belongs, exhibit a favorable pharmacokinetic profile. They have excellent bioavailability and good tissue and organ penetration . This makes them effective against a wide range of multidrug-resistant Gram-positive pathogens .

Result of Action

The inhibition of protein synthesis by 2-Oxazolidinone, 4-(1-methylethyl)- leads to the cessation of bacterial growth. It is considered bacteriostatic against enterococci and staphylococci, but bactericidal for the majority of strains of streptococci .

Action Environment

The action, efficacy, and stability of 2-Oxazolidinone, 4-(1-methylethyl)- can be influenced by various environmental factors. For instance, Gram-negative pathogens are intrinsically resistant to oxazolidinones due to efflux pumps that force the compound out of the cell faster than it can accumulate .

Safety and Hazards

According to the safety data sheet, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Future Directions

Oxazolidinones are a recent class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidone . The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Therefore, the future directions of “2-Oxazolidinone, 4-(1-methylethyl)-” could be in the field of antibiotic research.

Properties

IUPAC Name

4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUPWRYTXGAWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333979
Record name 2-oxazolidinone, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103723-70-2
Record name 2-oxazolidinone, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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